

Methyl 2,6-difluoro-3-nitrobenzoate physical properties

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Compound of Interest

Compound Name: Methyl 2,6-difluoro-3-nitrobenzoate

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An In-Depth Technical Guide to Methyl 2,6-difluoro-3-nitrobenzoate

Abstract: This technical guide provides a comprehensive overview of **Methyl 2,6-difluoro-3-nitrobenzoate**, a fluorinated nitroaromatic compound of significant interest to researchers in organic synthesis and drug discovery. Due to the limited specific data publicly available for this molecule, this document synthesizes information from structurally analogous compounds and established first principles of chemistry to present its predicted physicochemical properties, logical synthetic pathways, expected spectroscopic signatures, and potential applications. It serves as an essential resource for scientists and professionals seeking to understand and utilize this versatile chemical building block.

Introduction and Strategic Importance

Methyl 2,6-difluoro-3-nitrobenzoate is a substituted aromatic ester that combines three key functional groups: a methyl ester, two fluorine atoms, and a nitro group. This unique combination makes it a valuable intermediate in the synthesis of complex organic molecules.

- **Fluorine Moieties:** The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry. Fluorine atoms can enhance critical drug properties such as metabolic stability, binding affinity, lipophilicity, and bioavailability.^{[1][2][3]} The presence of two fluorine atoms ortho to the ester group in this molecule provides a distinct electronic and steric profile.

- **Nitroaromatic Core:** Nitroaromatic compounds are a well-established class of molecules in pharmaceutical science, often serving as precursors to essential amine functionalities or acting as bio-reducible agents in prodrug strategies.^{[4][5][6]}
- **Synthetic Versatility:** The ester group provides a handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or amidation.

This guide will provide a detailed examination of this compound, offering field-proven insights grounded in authoritative chemical principles.

Physicochemical Properties

Detailed experimental data for **Methyl 2,6-difluoro-3-nitrobenzoate** is not widely published. However, we can predict its properties with a high degree of confidence by analyzing its structure and comparing it to well-characterized analogues: Methyl 2,6-difluorobenzoate and Methyl 3-nitrobenzoate.

Property	Predicted Value / Description	Rationale and Comparative Data
Molecular Formula	C ₈ H ₅ F ₂ NO ₄	Derived from chemical structure.
Molecular Weight	217.13 g/mol	Derived from chemical structure.
Appearance	Likely a pale yellow crystalline solid.	Based on the appearance of Methyl 3-nitrobenzoate (yellow crystalline solid)[7] and many other nitroaromatic compounds.
Melting Point	Estimated: 85 - 95 °C	Higher than Methyl 3-nitrobenzoate (78-80 °C)[8][9][10]. The addition of two fluorine atoms increases molecular weight and polarity, leading to stronger intermolecular forces and a higher melting point.[11][12]
Boiling Point	Estimated: >280 °C	Higher than both Methyl 2,6-difluorobenzoate (203-204 °C)[13] and Methyl 3-nitrobenzoate (279 °C)[8][9]. The combination of the nitro group and fluorine atoms significantly increases molecular weight and dipole moment, which elevates the boiling point.[14]
Density	Estimated: ~1.4 - 1.5 g/mL	Higher than Methyl 2,6-difluorobenzoate (1.281 g/mL). The dense nitro group increases the overall molecular density.

Solubility	Sparingly soluble in water; Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol, Acetone).	Aromatic esters with multiple electronegative groups are typically non-polar enough to be insoluble in water but readily dissolve in organic solvents.[8]
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Synthesis and Mechanistic Insights

A robust and logical synthesis of **Methyl 2,6-difluoro-3-nitrobenzoate** proceeds via a two-step sequence starting from 2,6-difluorobenzoic acid. This approach ensures high regioselectivity and employs standard, reliable organic transformations.

Step 1: Regioselective Nitration of 2,6-Difluorobenzoic Acid

The first step involves the electrophilic aromatic substitution (nitration) of 2,6-difluorobenzoic acid. The directing effects of the substituents on the aromatic ring are critical for the outcome.

- **Causality of Reagent Choice:** A mixture of concentrated nitric acid (HNO_3) and concentrated sulfuric acid (H_2SO_4) is the standard nitrating agent. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO_2^+), which is the active species in the reaction.
- **Mechanistic Control (Regioselectivity):**
 - The two fluorine atoms are ortho, para-directing activators (due to lone pair donation) but are also strongly deactivating (due to induction).
 - The carboxylic acid group is a meta-directing deactivator.
 - The combined effect directs the incoming electrophile (NO_2^+) to the C3 position, which is meta to the carboxylic acid and ortho to one fluorine and para to the other, representing the most favorable position.

Step 2: Fischer Esterification

The resulting 2,6-difluoro-3-nitrobenzoic acid is then converted to its methyl ester via Fischer esterification. This is an acid-catalyzed equilibrium reaction.

- **Causality of Reagent Choice:** Methanol serves as both the solvent and the nucleophile. A strong acid catalyst, typically concentrated sulfuric acid (H_2SO_4), is essential to protonate the carbonyl oxygen of the carboxylic acid.^[15] This protonation makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic methanol.
- **Driving the Equilibrium:** The reaction is reversible. To drive it towards the product (the ester), a large excess of methanol is used, and the reaction is typically heated to reflux.^[16] This follows Le Châtelier's principle.

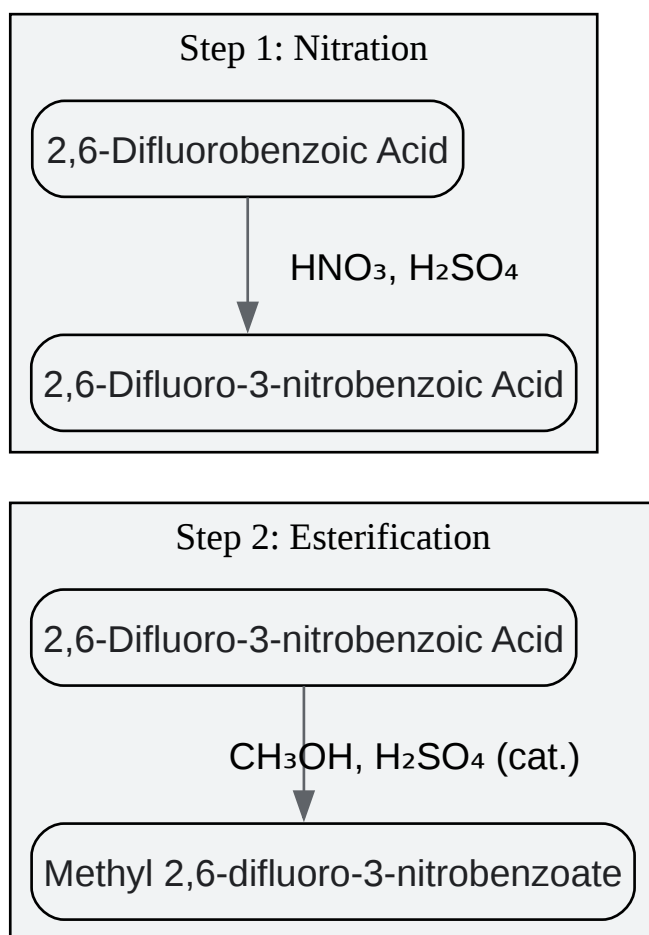
Proposed Experimental Protocol

Note: This is a generalized protocol based on similar transformations and should be optimized under appropriate laboratory conditions.

- **Nitration:**
 1. To a stirred solution of 2,6-difluorobenzoic acid in concentrated sulfuric acid, cooled in an ice bath (0-5 °C), add a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the internal temperature below 10 °C.
 2. After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.
 3. Carefully pour the reaction mixture onto crushed ice.
 4. Collect the precipitated solid (2,6-difluoro-3-nitrobenzoic acid) by vacuum filtration, wash with cold water, and dry thoroughly.
- **Esterification:**
 1. Suspend the dried 2,6-difluoro-3-nitrobenzoic acid (1.0 eq) in a large excess of methanol.^[17]
 2. Carefully add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.

- Heat the mixture to reflux and maintain for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.
- After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
- Purify the crude **Methyl 2,6-difluoro-3-nitrobenzoate** by recrystallization or column chromatography.

Synthesis Workflow Diagram



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